molecular formula C12H16O3 B2462899 Ethyl 4-hydroxy-4-phenylbutanoate CAS No. 111636-13-6

Ethyl 4-hydroxy-4-phenylbutanoate

Cat. No.: B2462899
CAS No.: 111636-13-6
M. Wt: 208.257
InChI Key: JUIBZVQXJULPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-4-phenylbutanoate is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial in the treatment of hypertension and other cardiovascular diseases .

Mechanism of Action

Target of Action

Ethyl 4-hydroxy-4-phenylbutanoate, also known as Ethyl ®-2-hydroxy-4-phenylbutanoate (®-HPBE), is primarily targeted towards the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .

Mode of Action

The compound is produced via the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases . This process involves the use of enzymes such as carbonyl reductase from Gluconobacter oxydans . The reduction process is stereoselective, resulting in the production of ®-HPBE with high enantioselectivity .

Biochemical Pathways

The biochemical pathway involved in the production of ®-HPBE is the reduction of OPBE. This reduction is catalyzed by carbonyl reductases, which are enzymes that can reduce a wide range of carbonyl compounds to their corresponding alcohols . The process is highly enantioselective, producing ®-HPBE with high enantiomeric excess .

Pharmacokinetics

It is known that the compound is a key precursor for the production of ace inhibitors . These drugs are typically administered orally and are absorbed in the gastrointestinal tract. They are metabolized in the liver and excreted in the urine .

Action Environment

The production of ®-HPBE via the reduction of OPBE is carried out in an interface bioreactor . This environment allows for the efficient and stereoselective reduction of OPBE to ®-HPBE . The process is environmentally benign and offers high catalytic efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing ethyl 4-hydroxy-4-phenylbutanoate involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate. This reduction is typically carried out using carbonyl reductases, which offer high enantioselectivity and efficiency under mild reaction conditions .

Industrial Production Methods: In industrial settings, the production of this compound is often achieved through microbial reduction in bioreactors. Specific strains of yeast, such as Rhodotorula minuta and Candida holmii, have been identified as effective biocatalysts for this process. The use of these microorganisms allows for high yields and enantiomeric excess .

Chemical Reactions Analysis

Scientific Research Applications

Ethyl 4-hydroxy-4-phenylbutanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an intermediate in the synthesis of ACE inhibitors, which are essential for managing hypertension and cardiovascular diseases . Additionally, it is used in the development of other pharmaceuticals and fine chemicals .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-hydroxy-4-phenylbutanoate is unique due to its high enantioselectivity and efficiency in the synthesis of ACE inhibitors. Its production via biocatalytic methods offers environmental benefits and high yields, making it a preferred intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

ethyl 4-hydroxy-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIBZVQXJULPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.